Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
1,3,4-Oxadiazole derivatives are synthesized through various chemical reactions and have been evaluated for their biological activities. For example, the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids showcases the acylation and thermal degradation processes used to produce these compounds, highlighting their potential anti-inflammatory and analgesic activities, and their use in the synthesis of new beta-lactam antibiotics with antimicrobial activity (L. Janda, 2001). Similarly, ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate has been prepared by condensing cyanoacetohydrazide with diethyl monoimidic malonate, indicating the reactivity of such compounds towards various electrophilic reagents (M. H. Elnagdi et al., 1988).
Crystal Structure Analysis
The crystal structure of compounds related to Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate has been studied to understand their molecular configurations and interactions. For instance, the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, containing an oxadiazole ring, provides detailed insights into the molecular interactions and the stability of these compounds, which is crucial for their potential applications in pharmaceuticals (Zhengyi Li et al., 2015).
Analgesic and Anti-inflammatory Activities
The analgesic and anti-inflammatory activities of 1,3,4-oxadiazole derivatives have been a significant area of research, indicating their potential as therapeutic agents. For example, the synthesis, characterization, and screening for analgesic and anti-inflammatory activities of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives reveal that certain derivatives show more potent analgesic activity and anti-inflammatory effect compared to other derivatives, suggesting their applicability in developing new pain relief and anti-inflammatory drugs (D. Dewangan et al., 2015).
properties
IUPAC Name |
ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-3-13-8(11)4-7-9-6(5-12-2)10-14-7/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJASMWQHBCFWBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=NO1)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101176435 | |
Record name | 1,2,4-Oxadiazole-5-acetic acid, 3-(methoxymethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101176435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate | |
CAS RN |
1423031-04-2 | |
Record name | 1,2,4-Oxadiazole-5-acetic acid, 3-(methoxymethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Oxadiazole-5-acetic acid, 3-(methoxymethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101176435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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